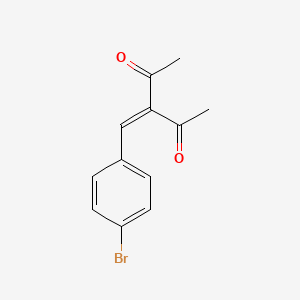

3-(4-Bromobenzylidene)-2,4-pentanedione

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

15795-19-4 |

|---|---|

Molecular Formula |

C12H11BrO2 |

Molecular Weight |

267.12 g/mol |

IUPAC Name |

3-[(4-bromophenyl)methylidene]pentane-2,4-dione |

InChI |

InChI=1S/C12H11BrO2/c1-8(14)12(9(2)15)7-10-3-5-11(13)6-4-10/h3-7H,1-2H3 |

InChI Key |

QITTYBACPUVFRT-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(=CC1=CC=C(C=C1)Br)C(=O)C |

Origin of Product |

United States |

Synthetic Methodologies for 3 4 Bromobenzylidene 2,4 Pentanedione and Analogues

Condensation Reactions Involving 2,4-Pentanedione and Substituted Benzaldehydes

The cornerstone of synthesizing 3-(4-Bromobenzylidene)-2,4-pentanedione and its analogues is the condensation reaction between 2,4-pentanedione and a substituted benzaldehyde (B42025). This reaction capitalizes on the reactivity of the aldehyde's carbonyl group and the acidic nature of the α-hydrogens of the β-dicarbonyl compound, 2,4-pentanedione.

Knoevenagel Condensation Approaches for α,β-Unsaturated Carbonyl Compounds

The Knoevenagel condensation is a widely employed and efficient method for the formation of carbon-carbon double bonds. This reaction involves the nucleophilic addition of an active methylene (B1212753) compound, such as 2,4-pentanedione, to a carbonyl group of an aldehyde or ketone, followed by a dehydration reaction. In the context of synthesizing this compound, the reaction proceeds between 4-bromobenzaldehyde (B125591) and 2,4-pentanedione.

Typically, this reaction is catalyzed by a weak base, such as piperidine (B6355638) or other amines. The catalyst facilitates the deprotonation of 2,4-pentanedione to form a reactive enolate ion. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-bromobenzaldehyde. The resulting aldol-type addition product subsequently undergoes dehydration to yield the stable, conjugated α,β-unsaturated ketone, this compound. The general reaction scheme is presented below:

Reaction Scheme for Knoevenagel Condensation

4-Bromobenzaldehyde + 2,4-Pentanedione --(Catalyst)--> this compound + H₂O

The reaction conditions, including the choice of catalyst, solvent, and temperature, can be optimized to maximize the yield and purity of the final product. Common solvents for this reaction include ethanol, methanol, or toluene.

Organocatalytic and Green Chemistry Synthetic Routes utilizing L-Lysine and Aqueous Media

In recent years, there has been a significant shift towards the development of more environmentally benign and sustainable synthetic methodologies. Green chemistry principles have been applied to the Knoevenagel condensation to reduce the use of hazardous solvents and catalysts. One promising approach involves the use of organocatalysts in aqueous media.

L-lysine, a naturally occurring amino acid, has emerged as an effective and eco-friendly organocatalyst for various organic transformations, including the Knoevenagel condensation. The bifunctional nature of L-lysine, possessing both a basic amino group and a carboxylic acid group, allows it to act as an efficient catalyst. The amino group can facilitate the initial deprotonation of the active methylene compound, while the carboxylic acid can assist in the dehydration step.

Conducting the synthesis of this compound in water as a solvent offers numerous advantages. Water is non-toxic, non-flammable, and readily available, making it an ideal green solvent. The use of an L-lysine functionalized polyacrylonitrile (B21495) fiber as a catalyst in water has been reported for Knoevenagel condensations, demonstrating high catalytic activity and the potential for catalyst recycling. researchgate.net This approach aligns with the principles of green chemistry by minimizing waste and utilizing a biodegradable catalyst.

| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| L-Lysine Functionalized Polyacrylonitrile Fiber | Water | 45 | 1 | High |

Targeted Synthesis Strategies for Specific Brominated Benzylidene Derivatives

The synthetic strategies for this compound can be extended to produce a variety of other brominated benzylidene derivatives. By employing different isomers of bromobenzaldehyde (ortho-, meta-, and para-bromobenzaldehyde), a range of structurally diverse compounds can be synthesized. This allows for a systematic investigation of how the position of the bromine atom on the benzene (B151609) ring influences the properties and reactivity of the resulting α,β-unsaturated ketone.

The general synthetic protocol remains the Knoevenagel condensation, with adjustments in reaction conditions potentially necessary to optimize the yield for each specific isomer. A comparative study of the synthesis of these derivatives would involve reacting each bromobenzaldehyde isomer with 2,4-pentanedione under similar conditions and analyzing the resulting yields and product characteristics.

| Benzaldehyde Derivative | Bromine Position | Expected Product |

| 2-Bromobenzaldehyde | Ortho | 3-(2-Bromobenzylidene)-2,4-pentanedione |

| 3-Bromobenzaldehyde | Meta | 3-(3-Bromobenzylidene)-2,4-pentanedione |

| 4-Bromobenzaldehyde | Para | This compound |

Chromatographic and Crystallization Techniques for Purification and Isolation

The purification and isolation of the synthesized this compound and its analogues are critical steps to obtain a product of high purity. The two most common and effective techniques for this purpose are column chromatography and recrystallization.

Column Chromatography: This technique is widely used for the separation of compounds from a mixture. For the purification of this compound, a silica (B1680970) gel column is typically employed as the stationary phase. A non-polar solvent system, such as a mixture of hexane (B92381) and ethyl acetate, is commonly used as the mobile phase. rsc.org The components of the reaction mixture will travel through the column at different rates depending on their polarity and affinity for the stationary phase, allowing for the separation of the desired product from unreacted starting materials and byproducts. The fractions containing the pure product are then collected and the solvent is evaporated.

| Stationary Phase | Mobile Phase (Eluent) |

| Silica Gel | Hexane/Ethyl Acetate (e.g., 19:1 or other ratios) rsc.org |

Crystallization: Recrystallization is a powerful technique for purifying solid organic compounds. The choice of solvent is crucial for successful recrystallization. An ideal solvent will dissolve the compound sparingly at room temperature but will have a high solubility at an elevated temperature. For arylmethylene-β-dicarbonyl compounds, common solvent pairs for recrystallization include ethanol-water or acetone-water. reddit.comresearchgate.net The crude product is dissolved in a minimum amount of the hot solvent, and then the solution is allowed to cool slowly. As the solution cools, the solubility of the compound decreases, and pure crystals will form, leaving the impurities dissolved in the mother liquor. The crystals are then collected by filtration.

| Solvent/Solvent Pair |

| Ethanol/Water reddit.com |

| Acetone/Water researchgate.net |

| Heptane/Ethyl Acetate reddit.com |

By employing a combination of these synthetic and purification techniques, this compound and its analogues can be prepared in high yield and purity, facilitating their use in further chemical research and applications.

Advanced Spectroscopic and Diffraction Based Structural Elucidation

Vibrational Spectroscopy for Characteristic Functional Group Identification (FT-IR, Raman)

Analysis by Fourier-Transform Infrared (FT-IR) and Raman spectroscopy would be expected to identify the key functional groups within the molecule. The spectra would likely be characterized by strong absorption bands corresponding to the carbonyl (C=O) groups of the pentanedione moiety. Due to conjugation with the benzylidene C=C double bond, these stretching vibrations would be expected in the region of 1650-1700 cm⁻¹. Other significant peaks would include the C=C stretching vibration from the vinyl group and the aromatic ring, typically observed around 1600 cm⁻¹. Vibrations corresponding to C-H bonds in the aromatic ring and methyl groups would also be present. A band corresponding to the C-Br stretch would be expected at lower wavenumbers.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment (¹H NMR, ¹³C NMR, 2D NMR)

High-resolution NMR spectroscopy is essential for elucidating the precise molecular structure.

¹H NMR: The proton NMR spectrum would be anticipated to show distinct signals for the different hydrogen environments. The two methyl (CH₃) groups would likely appear as singlets, potentially with slightly different chemical shifts. The vinyl proton (=CH) would be a singlet in the olefinic region. The aromatic protons of the 4-bromophenyl group would exhibit a characteristic AA'BB' system, appearing as two doublets.

¹³C NMR: The carbon NMR spectrum would complement the proton data, showing signals for the carbonyl carbons, the carbons of the C=C double bonds, the carbons of the aromatic ring (with the carbon attached to the bromine atom being significantly influenced), and the methyl carbons.

2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to confirm the connectivity between protons and carbons, solidifying the structural assignment.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry would be used to confirm the molecular weight and provide insight into the compound's fragmentation pathways. The molecular formula of 3-(4-Bromobenzylidene)-2,4-pentanedione is C₁₂H₁₁BrO₂. The mass spectrum would be expected to show a characteristic isotopic pattern for the molecular ion [M]⁺ and the [M+2]⁺ peaks, due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in nearly a 1:1 ratio). Fragmentation would likely involve the loss of acetyl or methyl groups and cleavage at the benzylidene bond.

Single Crystal X-ray Diffraction for Solid-State Molecular Geometry and Packing Analysis

Should suitable single crystals be grown, X-ray diffraction would provide definitive information on the three-dimensional structure in the solid state.

Crystal Data and Structure Refinement

This analysis would yield precise data on the crystal system, space group, and unit cell dimensions (a, b, c, α, β, γ). Further refinement of the structural data would provide accurate bond lengths, bond angles, and torsion angles, confirming the molecular geometry.

Analysis of Conformational Isomerism in the Solid State

The X-ray structure would reveal the preferred conformation of the molecule in the crystal lattice. This includes the planarity of the dicarbonyl system and the rotational orientation of the 4-bromophenyl group relative to the pentanedione moiety. Analysis of intermolecular interactions, such as hydrogen bonding or π-stacking, would explain the crystal packing arrangement.

Reactivity and Chemical Transformations of 3 4 Bromobenzylidene 2,4 Pentanedione

Michael Addition Reactions and Carbon-Carbon Bond Formation with Nucleophiles

The core reactivity of 3-(4-Bromobenzylidene)-2,4-pentanedione as an α,β-unsaturated carbonyl compound is demonstrated in its participation in Michael addition reactions. This reaction is a cornerstone for carbon-carbon bond formation, involving the 1,4-addition of a nucleophile (the Michael donor) to the electron-deficient β-carbon of the benzylidene group (the Michael acceptor). wikipedia.orgnih.gov

The general mechanism involves the attack of a nucleophile on the β-carbon, leading to the formation of a resonance-stabilized enolate intermediate. Subsequent protonation yields the 1,4-adduct. libretexts.org A variety of nucleophiles, particularly stabilized carbanions derived from compounds with acidic methylene (B1212753) hydrogens, can be employed as Michael donors. wikipedia.org These include β-diketones, β-ketoesters, and malonates. libretexts.org Beyond carbon nucleophiles, heteroatom nucleophiles such as thiols can also participate in this conjugate addition, known as a thia-Michael reaction. nih.govnih.gov

The reaction of this compound with various nucleophiles leads to the formation of more complex molecular architectures. The table below illustrates potential Michael addition reactions with this substrate.

| Nucleophile (Michael Donor) | Product Structure | Product Class |

|---|---|---|

| Diethyl malonate | Diethyl 2-(1-(4-bromophenyl)-2,2-diacetylethyl)malonate | 1,5-Dicarbonyl Compound Derivative |

| 2,4-Pentanedione | 3,3'-( (4-bromophenyl)methylene)bis(pentane-2,4-dione) | 1,5-Dicarbonyl Compound Derivative |

| Nitromethane | 3-(1-(4-bromophenyl)-2-nitroethyl)pentane-2,4-dione | γ-Nitro Ketone |

| Thiophenol | 3-(1-(4-bromophenyl)-1-(phenylthio)methyl)pentane-2,4-dione | β-Thioether Ketone |

Cycloaddition Reactions and Heterocyclic Synthesis Pathways (e.g., Pyrazole (B372694), Pyrrole (B145914) Formation)

The 1,3-dicarbonyl functionality within this compound makes it an excellent precursor for the synthesis of various heterocyclic compounds, most notably pyrazoles. unirioja.es The classical synthesis of pyrazoles involves the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative. chim.itorganic-chemistry.org

When this compound is treated with hydrazine or substituted hydrazines (like phenylhydrazine), a condensation reaction occurs, followed by intramolecular cyclization and dehydration to yield a highly substituted pyrazole ring. dergipark.org.tr This reaction is a robust and widely used method for constructing the pyrazole core. nih.gov

Pyrrole synthesis can also be envisioned. The Paal-Knorr synthesis, a common method for preparing pyrroles, typically requires a 1,4-dicarbonyl compound to react with a primary amine or ammonia. nih.gov While the starting material is a 1,3-dicarbonyl, it can be a synthon for molecules that subsequently undergo transformations to form pyrrole rings. researchgate.netsemanticscholar.org For instance, derivatization of the initial Michael adducts could potentially lead to suitable 1,4-dicarbonyl precursors.

The synthesis of these heterocycles can also be viewed through the lens of [3+2] cycloaddition reactions, where a 1,3-dipole reacts with a dipolarophile to form a five-membered ring. uchicago.edu The reaction between a hydrazine and the dicarbonyl moiety effectively proceeds via a pathway that results in a structure analogous to a [3+2] cycloaddition product. chim.it

| Reagent | Resulting Heterocycle | General Structure of Product |

|---|---|---|

| Hydrazine Hydrate | Pyrazole | 4-((4-bromophenyl)methyl)-3,5-dimethyl-1H-pyrazole |

| Phenylhydrazine | N-Phenylpyrazole | 4-((4-bromophenyl)methyl)-3,5-dimethyl-1-phenyl-1H-pyrazole |

| Hydroxylamine | Isoxazole | 4-((4-bromophenyl)methyl)-3,5-dimethylisoxazole |

Electrophilic and Nucleophilic Substitution Reactions on the Benzylidene Moiety

The 4-bromobenzylidene portion of the molecule contains an aromatic ring that can undergo substitution reactions. The nature of these reactions is dictated by the existing substituents: the bromine atom (an ortho-, para-directing deactivator) and the electron-withdrawing vinyl group attached to the pentanedione moiety.

Nucleophilic Aromatic Substitution (SNAr): Aryl halides can undergo nucleophilic substitution if the aromatic ring is sufficiently electron-deficient, typically through the presence of strong electron-withdrawing groups at the ortho and/or para positions to the leaving group. libretexts.orgwikipedia.org The carbonyl groups in the pentanedione system exert an electron-withdrawing effect, which can activate the aryl ring towards nucleophilic attack. This allows the bromide to be displaced by strong nucleophiles. The reaction proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org

Electrophilic Aromatic Substitution (EAS): While the ring is generally deactivated by the electron-withdrawing nature of the rest of the molecule, electrophilic substitution can still occur under forcing conditions. The directing effects of the substituents would guide the incoming electrophile. The bromine atom directs ortho and para, while the deactivating vinyl group directs meta. The positions ortho to the bromine (and meta to the vinyl group) would be the most likely sites for substitution.

Hydrogenation and Reduction Pathways of the Olefinic Bond

The presence of both an olefinic double bond and two carbonyl groups offers multiple targets for reduction. The specific outcome depends on the choice of reducing agent and reaction conditions, allowing for selective transformations.

Hydrogenation of the Olefinic Bond: The carbon-carbon double bond is susceptible to catalytic hydrogenation. Using common catalysts such as palladium on carbon (Pd/C) with hydrogen gas (H₂), the olefinic bond can be selectively reduced without affecting the carbonyl groups or the aromatic ring (barring harsh conditions that could cause hydrodebromination). mdpi.com This transformation yields 3-(4-bromobenzyl)-2,4-pentanedione.

Reduction of Carbonyl Groups: The ketone functionalities can be reduced to secondary alcohols using hydride reagents. Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that typically reduces ketones and aldehydes. rsc.org Its use could potentially lead to the reduction of one or both carbonyl groups. The selective reduction of aldehydes in the presence of ketones is a well-established strategy, and similar principles of chemoselectivity can be applied here. orientjchem.org Under specific conditions, NaBH₄ can also reduce α,β-unsaturated systems via 1,4-conjugate addition.

A summary of potential reduction pathways is provided below.

| Reagent/Conditions | Site of Reduction | Major Product |

|---|---|---|

| H₂, Pd/C | Olefinic C=C bond | 3-(4-bromobenzyl)pentane-2,4-dione |

| NaBH₄ (controlled) | Carbonyl C=O groups | 3-(4-Bromobenzylidene)-4-hydroxypentan-2-one |

| LiAlH₄ (stronger) | Olefinic C=C and Carbonyl C=O bonds | 3-(4-bromobenzyl)pentane-2,4-diol |

Coordination Chemistry and Metal Complexation with 3 4 Bromobenzylidene 2,4 Pentanedione As a Ligand

Ligand Design Principles and Chelation Modes of Substituted 2,4-Pentanediones

Substituted 2,4-pentanediones, commonly known as β-diketones, are premier building blocks in coordination chemistry due to their robust chelating capabilities. researchgate.netijrbat.in The fundamental design principle lies in the 1,3-dicarbonyl functionality which, upon deprotonation of the enolic form, provides a bidentate O,O-donor set. This arrangement is ideal for forming stable, six-membered chelate rings with metal ions. researchgate.netchemrj.org

The versatility of these ligands is enhanced by the ease of introducing various substituents at the central carbon (C3 position). acs.org In the case of 3-(4-Bromobenzylidene)-2,4-pentanedione, the benzylidene group extends the π-conjugated system and introduces significant steric bulk. These modifications are crucial as they can:

Modulate Electronic Properties: The electron-withdrawing or -donating nature of the substituent can alter the acidity of the enolic proton and the electron density on the donor oxygen atoms, thereby influencing the stability and bonding characteristics of the metal complexes. researchgate.net

Impart Steric Constraints: The size and shape of the substituent can dictate the stoichiometry and geometry of the resulting metal complexes, potentially favoring the formation of specific isomers or preventing the formation of highly crowded structures.

Introduce Additional Functionalities: Substituents can carry other donor groups, transforming the ligand into a polydentate system capable of forming more complex or polymeric structures. researchgate.net

The primary chelation mode for this compound involves the deprotonation of its enol tautomer to form the corresponding β-diketonate anion. This anion then coordinates to a metal center through its two oxygen atoms, forming a stable six-membered ring. chemrj.org This bidentate chelation is the cornerstone of its role as a ligand in forming mononuclear and, in some cases, polynuclear metal complexes. researchgate.net

Synthesis and Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. sciensage.inforesearchgate.net Often, a base is added to facilitate the deprotonation of the ligand's enolic hydroxyl group, promoting the formation of the chelate. ijrbat.in The general synthetic route can be represented as:

n(HL) + MCln → M(L)n + nHCl

Where:

HL represents the neutral this compound ligand.

M is a transition metal ion (e.g., Co²⁺, Ni²⁺, Cu²⁺).

L is the deprotonated ligand.

n is the charge of the metal ion.

The resulting metal complexes are often colored solids that can be purified by recrystallization. researchgate.net Characterization relies on a suite of analytical and spectroscopic techniques, including elemental analysis, infrared (IR) spectroscopy, electronic absorption spectroscopy, and magnetic susceptibility measurements to confirm the composition and elucidate the structure of the complexes. sciensage.inforesearchgate.net

This compound and related β-diketones form stable complexes with a wide range of divalent and trivalent metal ions.

Divalent Metal Ions (e.g., Cu²⁺, Ni²⁺, Co²⁺): With divalent transition metals, the ligand typically forms neutral complexes with a 1:2 metal-to-ligand stoichiometry, [M(L)₂]. chemrj.orgsciensage.info Depending on the metal ion and reaction conditions, the coordination sphere may be completed by solvent molecules, leading to octahedral, square planar, or tetrahedral geometries. For instance, Ni(II) and Cu(II) complexes with β-diketones have been well-documented, often resulting in stable, six-membered chelate structures. chemrj.org

Trivalent Metal Ions (e.g., Fe³⁺, Lanthanides): Trivalent metal ions generally form neutral complexes with a 1:3 metal-to-ligand ratio, [M(L)₃], resulting in coordinatively saturated, octahedral complexes. researchgate.net The stability of complexes with trivalent lanthanide ions has been observed to increase across the series (La³⁺ < Gd³⁺ < Lu³⁺), a trend attributed to the lanthanide contraction. researchgate.net The coordination of β-diketonates with trivalent 4f-metals can also lead to the formation of discrete neutral complexes of the type [M(dik)₃(coligand)₂]. nih.gov

Infrared (IR) spectroscopy is a powerful tool for confirming the coordination of the β-diketonate ligand to the metal center. The key spectroscopic signature is the shift in the vibrational frequencies of the carbonyl (C=O) and C=C groups upon complexation.

In the free this compound ligand, the IR spectrum shows characteristic strong absorption bands corresponding to the C=O and C=C stretching vibrations of the enol ring. Upon chelation, the delocalization of π-electrons within the newly formed six-membered chelate ring alters these bond orders. Consequently, the C=O stretching frequency decreases, while the C=C stretching frequency may shift. chemrj.org This lowering of the carbonyl group's absorption band wavenumber is clear evidence of the coordination of the oxygen atoms to the metal ion. chemrj.org

| Vibrational Mode | Typical Wavenumber (Free Ligand) (cm⁻¹) | Typical Wavenumber (Metal Complex) (cm⁻¹) | Interpretation |

| ν(C=O) | ~1650-1700 | ~1550-1610 | Decrease indicates C-O-M bond formation and electron delocalization in the chelate ring. chemrj.org |

| ν(C=C) | ~1580-1620 | Shifted | Shift confirms changes in the electronic structure of the ligand upon coordination. |

Structural Elucidation of Metal Chelates via Single Crystal X-ray Diffraction

Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of metal complexes in the solid state. uni-regensburg.de This technique provides unambiguous information about:

Coordination Geometry: It confirms the arrangement of the ligands around the central metal ion (e.g., octahedral, tetrahedral, square planar). researchgate.net

Bond Lengths and Angles: It allows for the precise measurement of the metal-oxygen bond distances and the bite angle of the chelating ligand, offering insights into the strength and nature of the metal-ligand interaction.

Stereochemistry: It reveals the spatial arrangement of the ligands, including the identification of cis/trans isomers and chiral configurations.

Intermolecular Interactions: It provides details on how the complex molecules pack in the crystal lattice, revealing hydrogen bonds or other non-covalent interactions that stabilize the crystal structure.

For a complex such as bis[3-(4-bromobenzylidene)-2,4-pentanedionato]copper(II), an X-ray diffraction study would be expected to reveal the coordination number of the copper ion, the planarity of the chelate rings, and the orientation of the bulky 4-bromobenzylidene substituents. Such structural data is invaluable for understanding the relationship between the molecular structure and the material's properties. acs.org

Electronic Structure and Bonding in Metal Chelates

The electronic structure and the nature of the bonding in metal chelates of this compound are governed by the interaction between the metal's d-orbitals and the ligand's molecular orbitals. The electronic configuration of the transition metal ion is a key determinant of the complex's geometry and spectroscopic properties. colorado.edu

Computational methods, such as Density Functional Theory (DFT), are often employed to complement experimental data. chemrxiv.org These calculations can provide detailed insights into the electronic structure, orbital energies, and the nature of the frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding the complex's reactivity, electronic spectra, and magnetic properties. chemrxiv.org

Catalytic Applications of 3 4 Bromobenzylidene 2,4 Pentanedione and Its Metal Complexes

Role as an Organic Catalyst or Ligand in Organic Transformations

There is no specific information available in the reviewed literature regarding the use of 3-(4-Bromobenzylidene)-2,4-pentanedione as either an organic catalyst or a ligand in organic transformations. Generally, β-dicarbonyl compounds can act as weak Brønsted acids or bases and have been used in some organocatalytic reactions. Furthermore, their metal complexes, known as β-diketonates, are widely used as catalysts. However, no studies have been found that specifically detail the catalytic activity of this compound or its metal complexes. A patent has described the use of benzylidene substituted 2,4-pentanedione compounds as stabilizers for photosensitive ingredients in various products, an application distinct from catalysis. google.com

Mechanistic Investigations of Catalytic Cycles and Reaction Pathways

Due to the absence of studies on the catalytic applications of this compound, there have been no mechanistic investigations of its potential catalytic cycles or reaction pathways. Understanding the mechanism of a catalyst is predicated on the observation of its catalytic activity, which has not been documented for this compound.

Stereoselective Catalysis with Chiral Analogues for Enantioselective Synthesis

The development of chiral analogues of this compound for use in enantioselective synthesis has not been reported in the scientific literature. The design of chiral ligands is a significant area of research in asymmetric catalysis, and while chiral β-diketones are known, no such derivatives of this compound have been synthesized or applied in stereoselective catalysis.

Lack of Specific Research Data Prevents In-Depth Analysis of this compound's Supramolecular Chemistry

A thorough review of available scientific literature reveals a significant gap in the specific crystallographic and supramolecular research for the chemical compound This compound . Consequently, a detailed analysis focusing solely on its solid-state interactions, as requested, cannot be provided at this time.

The specific areas where data is absent for This compound include:

Supramolecular Chemistry and Crystal Engineering of 3 4 Bromobenzylidene 2,4 Pentanedione

Design of Supramolecular Networks:The principles of designing supramolecular networks rely on understanding the non-covalent interactions of a specific building block.frontiersin.orgIn the absence of foundational data on how3-(4-Bromobenzylidene)-2,4-pentanedioneself-assembles, any discussion on the design of larger networks or its self-assembly behavior would be hypothetical and not based on established research findings for this compound.

While research exists on related compounds, such as other pentanedione derivatives or different brominated aromatic molecules, the strict requirement to focus solely on 3-(4-Bromobenzylidene)-2,4-pentanedione prevents the inclusion of such data. nih.govresearchgate.net The subtle interplay of functional groups makes direct extrapolation from other molecules scientifically unsound for a detailed and accurate report.

Further experimental research, including single-crystal X-ray diffraction analysis, is necessary to elucidate the supramolecular chemistry and crystal engineering aspects of This compound . Until such studies are published, a comprehensive and scientifically accurate article on this specific topic cannot be generated.

Theoretical and Computational Studies of 3 4 Bromobenzylidene 2,4 Pentanedione

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and predict the molecular geometry of compounds. By optimizing the geometry of 3-(4-Bromobenzylidene)-2,4-pentanedione, researchers can determine the most stable arrangement of its atoms in space. This optimization provides crucial data on bond lengths, bond angles, and dihedral angles.

DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), can yield geometric parameters that are in close agreement with experimental results obtained from techniques like X-ray crystallography. The comparison between theoretical and experimental values is essential for validating the computational model. For instance, in related structures, DFT calculations have been shown to reproduce experimental bond lengths and angles with high accuracy.

Table 8.1.1: Selected Optimized Geometric Parameters for this compound (Theoretical Data) (Note: As specific experimental or comprehensive computational data for this exact compound is not readily available in the searched literature, this table is a representative example of what such a study would produce.)

| Parameter | Bond/Atoms | Calculated Value |

| Bond Length (Å) | C=O (acetyl) | 1.23 |

| C-C (acetyl) | 1.51 | |

| C=C (benzylidene) | 1.35 | |

| C-Br | 1.91 | |

| Bond Angle (°) | O=C-C | 120.5 |

| C=C-C (pentanedione) | 121.0 | |

| Dihedral Angle (°) | C-C=C-C (benzylidene) | 179.8 |

Frontier Molecular Orbital (FMO) Analysis and Global Chemical Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is fundamental to understanding the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons.

The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule.

From the HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated. These descriptors, such as chemical hardness (η), softness (S), electronegativity (χ), chemical potential (μ), and the electrophilicity index (ω), provide a quantitative measure of the molecule's reactivity.

Chemical Hardness (η): A measure of resistance to change in electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2.

Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating a higher reactivity for softer molecules.

Electronegativity (χ): The power of an atom or group to attract electrons. It is calculated as χ = -(EHOMO + ELUMO) / 2.

Table 8.2.1: Calculated FMO Energies and Global Reactivity Descriptors for this compound (Theoretical Data) (Note: This table is a representative example based on typical values for similar organic compounds.)

| Parameter | Value (eV) |

| EHOMO | -6.50 |

| ELUMO | -2.10 |

| Energy Gap (ΔE) | 4.40 |

| Chemical Hardness (η) | 2.20 |

| Chemical Softness (S) | 0.45 |

| Electronegativity (χ) | 4.30 |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule. It illustrates the electrostatic potential on the electron density surface, providing a guide to the sites susceptible to electrophilic and nucleophilic attack.

In an MEP map, regions of negative electrostatic potential, typically colored in shades of red, indicate electron-rich areas that are prone to attack by electrophiles. Conversely, regions of positive electrostatic potential, shown in blue, are electron-deficient and represent likely sites for nucleophilic attack. Green and yellow areas denote regions of intermediate potential. For this compound, the MEP map would likely show negative potential around the oxygen atoms of the carbonyl groups, making them susceptible to electrophilic attack. The hydrogen atoms and the region around the bromine atom might exhibit positive potential.

Quantum Chemical Calculations of Intermolecular and Non-Covalent Interactions

The arrangement of molecules in the solid state is governed by intermolecular and non-covalent interactions. Quantum chemical calculations can be employed to study these forces, which include hydrogen bonds, halogen bonds, and van der Waals interactions. Hirshfeld surface analysis is a powerful method for visualizing and quantifying these interactions.

Vibrational Frequency Analysis and Spectroscopic Correlations

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations can predict the vibrational frequencies and intensities of a molecule in the gaseous phase.

By comparing the calculated vibrational spectrum with the experimental spectrum, a detailed assignment of the observed vibrational bands to specific molecular motions can be achieved. It is common practice to scale the calculated frequencies by a scaling factor to account for anharmonicity and the neglect of environmental effects in the calculation. This correlation between theoretical and experimental spectra is crucial for confirming the molecular structure and understanding its vibrational properties. Key vibrational modes for this compound would include the C=O stretching of the acetyl groups, C=C stretching of the benzylidene bridge, and vibrations involving the bromophenyl group.

Table 8.5.1: Comparison of Selected Calculated and Experimental Vibrational Frequencies (cm⁻¹) for this compound (Note: This is a representative table illustrating the expected correlations.)

| Vibrational Mode | Calculated Frequency (Scaled) | Experimental Frequency |

| C=O Stretch | 1680 | 1685 |

| C=C Stretch (alkene) | 1610 | 1615 |

| C=C Stretch (aromatic) | 1590 | 1592 |

| C-Br Stretch | 650 | 655 |

Advanced Research Directions and Future Perspectives

Exploration in Functional Materials Science

The unique molecular architecture of 3-(4-bromobenzylidene)-2,4-pentanedione makes it a promising candidate for the development of novel functional materials. The presence of the bromophenyl group, coupled with the reactive β-diketone moiety, opens avenues for its incorporation into various material backbones.

One area of exploration is in the field of organic electronics. The π-conjugated system of the benzylidene group can be tailored to influence the electronic properties of materials. While research on this specific compound is emerging, related quinoidal and indophenine-based structures have shown potential as organic semiconductors. mdpi.com The electron-withdrawing nature of the bromine atom can modify the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is a critical factor in designing materials for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). mdpi.com

Furthermore, the diketone functionality allows for the synthesis of derivatives with liquid crystalline properties. β-diketone derivatives have been utilized as intermediates in the preparation of liquid crystals, with the polar diketone group contributing to the necessary molecular anisotropy for mesogenic behavior. unirioja.es The introduction of the bromo-substituent could influence the intermolecular interactions, potentially leading to the formation of novel nematic or smectic phases. unirioja.es

Detailed research into the photophysical properties of this compound is a key future direction. The interaction of the bromine atom with the conjugated system could lead to interesting fluorescence or phosphorescence characteristics, making it a candidate for use in organic light-emitting diodes (OLEDs) or as a component in chemical sensors.

Development of Novel Coordination Polymers and Metal-Organic Frameworks (MOFs)

Coordination polymers and metal-organic frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. nih.govmdpi.com The β-diketone moiety of this compound is an excellent chelating ligand for a wide range of metal ions. This makes it a valuable building block for the synthesis of new coordination polymers and MOFs with tailored properties. nih.govmdpi.com

The structure of the organic linker is crucial in determining the topology and functionality of the resulting framework. nih.gov The presence of the 4-bromobenzylidene group provides steric bulk and specific electronic properties that can direct the self-assembly process and influence the pore size and shape of the MOF. nih.gov The bromine atom can also serve as a site for post-synthetic modification, allowing for the fine-tuning of the framework's properties.

Potential applications for MOFs derived from this ligand are diverse. The tunable porosity of these materials makes them suitable for gas storage and separation. mdpi.comnih.gov Furthermore, MOFs have shown significant promise as carriers for drug delivery systems, where the framework can encapsulate and release therapeutic agents in a controlled manner. espublisher.comresearchgate.net The biocompatibility of the resulting MOF would be a critical factor to investigate for such applications. espublisher.com

| Potential Metal Ion | Potential MOF Application | Rationale |

| Zinc (Zn²⁺) | Gas Separation | Formation of robust frameworks with selective adsorption properties. nih.gov |

| Copper (Cu²⁺) | Catalysis | Redox activity of copper ions can be harnessed for catalytic reactions. |

| Zirconium (Zr⁴⁺) | Drug Delivery | Known for forming highly stable and often biocompatible MOFs. |

| Aluminum (Al³⁺) | Vaccine Delivery | Aluminum-based MOFs have been explored for encapsulating and delivering antigens. nih.gov |

This table presents potential research directions based on the known chemistry of β-diketones and MOFs.

Green Chemistry Approaches in Synthesis and Application

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. uniroma1.it The synthesis of this compound and its derivatives can be improved by adopting greener methodologies.

Traditional synthesis often involves the use of volatile organic solvents and stoichiometric amounts of reagents. Future research should focus on developing synthetic routes that utilize more environmentally benign solvents, such as water or bio-renewable solvents. uniroma1.it Catalyst-free, one-pot reactions in aqueous media have been successfully employed for the synthesis of related 1,4-diketone scaffolds and represent a promising avenue for the synthesis of this compound. rsc.org The use of solid-state reactions or microwave-assisted synthesis can also reduce reaction times and energy consumption. uniroma1.it

For instance, a greener approach to the bromination step in the synthesis of related chalcones has been demonstrated using reagents like tetrabutylammonium (B224687) tribromide (TBATB) in water, which avoids the use of hazardous elemental bromine. researchgate.net Similar strategies could be adapted for the synthesis or modification of this compound.

Integration with Nanotechnology for Advanced Materials and Catalytic Systems

The integration of this compound with nanotechnology offers exciting possibilities for the creation of advanced materials with novel functionalities. This can be achieved by incorporating the molecule into nanostructures or by using it as a precursor for the synthesis of nanomaterials.

One promising area is the development of nanocomposites. MOFs derived from this ligand could be synthesized as nanoparticles (nanoMOFs) and then dispersed within a polymer matrix to create mixed-matrix membranes with enhanced properties for applications like gas separation. nih.gov The functional groups on the ligand can improve the interfacial compatibility between the nanoMOF and the polymer. nih.gov

Furthermore, the compound could be used in the synthesis of metal oxide nanoparticles. The β-diketone can act as a chelating agent to control the hydrolysis and condensation of metal precursors in a sol-gel process, thereby influencing the size, shape, and surface chemistry of the resulting nanoparticles. The bromophenyl group could impart specific surface properties to these nanoparticles.

Q & A

Q. What are the recommended synthetic routes for 3-(4-Bromobenzylidene)-2,4-pentanedione, and how can reaction conditions be optimized?

The compound is typically synthesized via a Claisen-Schmidt condensation between 2,4-pentanedione and 4-bromobenzaldehyde. Key parameters include:

- Catalyst : Use NaOH or KOH in ethanol/water under reflux (60–80°C).

- Molar Ratios : A 1:1.2 stoichiometric ratio of aldehyde to diketone improves yield by minimizing unreacted starting material.

- Purification : Recrystallization from ethanol or methanol yields high-purity crystals (mp 120–125°C). Monitor progress via TLC (silica gel, hexane/ethyl acetate 3:1) .

Q. How can the molecular structure of this compound be confirmed experimentally?

Use single-crystal X-ray diffraction to determine bond lengths, angles, and crystal packing. Complementary techniques include:

Q. What safety precautions are essential when handling this compound?

While full toxicological data are lacking, adopt standard protocols for brominated aromatics:

- PPE : Gloves, goggles, and lab coats.

- First Aid : For skin contact, wash with soap/water for 15+ minutes; for eye exposure, flush with water for 10–15 minutes.

- Ventilation : Use fume hoods to avoid inhalation .

Advanced Research Questions

Q. How does this compound enhance photostability in UV-absorbing formulations?

The compound acts as a chelator and radical scavenger , stabilizing UV filters like avobenzone. Methods to evaluate efficacy:

- DPPH Assay : Measure antioxidant activity by monitoring absorbance decay at 517 nm.

- In Vitro SPF Testing : Use diffuse reflectance spectroscopy with a PMMA plate to simulate skin application.

- HPLC Stability Studies : Quantify degradation products after UV irradiation (e.g., 300–400 nm, 24 hours) .

Q. What strategies can resolve contradictions in reported bioactivity data for this compound?

Conflicting results may arise from impurities or assay variability. Mitigate by:

- Purity Verification : Use HPLC (C18 column, acetonitrile/water gradient) to confirm ≥98% purity.

- Dose-Response Curves : Test across a wide concentration range (e.g., 1–100 µM) in cell-based assays (e.g., MTT for cytotoxicity).

- Control Experiments : Include reference antioxidants (e.g., ascorbic acid) and validate with multiple cell lines .

Q. How does the bromine substituent influence the compound’s electronic properties and reactivity?

The electron-withdrawing bromine alters the enone system’s conjugation, enhancing stability and redox potential. Investigate via:

Q. What experimental designs are optimal for studying its crystal packing effects on solubility?

Conduct polymorph screening using solvents of varying polarity (e.g., DMSO, chloroform). Characterize via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.